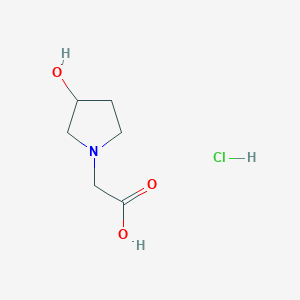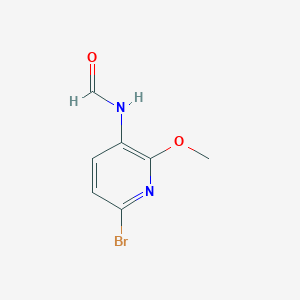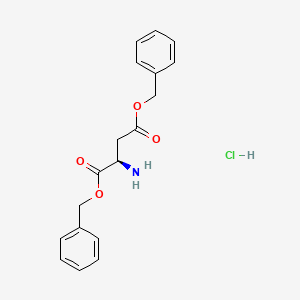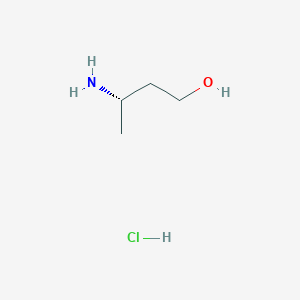
1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1376378-65-2 . It has a molecular weight of 216.67 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-methyl-3-nitrophenyl)ethanamine hydrochloride . The InChI code is 1S/C9H12N2O2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11(12)13;/h3-5,7H,10H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis of Enriched Compounds : The preparation of enriched derivatives such as [18O]-2, [15N]-2, and [14C]-2 using the base-catalyzed rearrangement of ethanamine derivatives (Yilmaz & Shine, 1988).
- Formation of Heterocycles : A study detailed the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride to form oxime heterocycles (Abdel-Wahab et al., 2023).
Reaction Mechanisms and Kinetics
- Investigation of Reaction Mechanisms : Research on the base-catalyzed transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of amines to form 2-aminobenzo[b]thiophenes (Androsov et al., 2010).
- Kinetic Studies : Detailed kinetic investigation in the reactions of O-aryl S-aryl dithiocarbonates with secondary alicyclic amines (Castro et al., 2011).
Synthesis of Novel Compounds
- Development of New Compounds : Synthesis of novel 3-aryl-1-methylbenzo[f]quinolines and their conversion into amides with sulfonyl or chloroacetyl groups (Kozlov & Basalaeva, 2003).
- Creation of Complex Molecules : The formation of (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide, showcasing the versatility in molecular synthesis (Kariuki et al., 2022).
Medical and Biological Research
- Cytotoxic Activity Studies : Investigation of cytotoxic activity in novel 3-hydroxyquinolin-4(1H)-one derivatives against various cancer cell lines, demonstrating potential medical applications (Kadrić et al., 2014).
- Receptor Antagonist Synthesis : Synthesis of specific agonists of GABA and the GABAB receptor, indicating the compound's relevance in neurological research (Abbenante et al., 1994).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The nitro group in the compound could potentially undergo reduction reactions in biological systems, leading to the formation of reactive intermediates .
Biochemical Pathways
They can also induce oxidative stress and interfere with cellular redox homeostasis .
Pharmacokinetics
The compound’s bioavailability would depend on these factors, as well as its physicochemical properties such as solubility and stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride . For example, the compound’s reactivity and stability could be affected by the pH of its environment, while its interaction with targets could be influenced by the presence of other competing or interacting molecules.
Análisis Bioquímico
Biochemical Properties
1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of enantiopure chiral amines, which are valuable in pharmaceutical and fine chemical industries . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain transaminases, leading to changes in the levels of specific metabolites within cells . These changes can impact cellular metabolism and overall cell function, highlighting the compound’s potential in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been shown to inhibit certain transaminases by binding to their active sites, thereby preventing the catalysis of amino group transfer reactions . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as transaminases, which play a key role in amino acid metabolism The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical properties. The compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism
Propiedades
IUPAC Name |
1-(4-methyl-3-nitrophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11(12)13;/h3-5,7H,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQFUQEUKGUPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1375985.png)
![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)
![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)


![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-propylacetamide](/img/structure/B1375996.png)

![tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B1375999.png)
![2-[(2-Hydroxypropoxy)carbonyl]benzoate](/img/structure/B1376001.png)



